(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Description

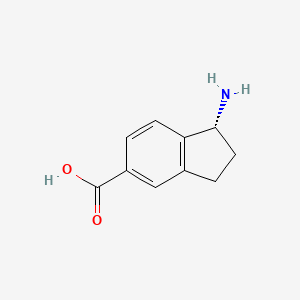

“(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid” is a chiral indene derivative featuring an amino group at position 1 and a carboxylic acid moiety at position 5 of the indene ring system. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. The compound’s stereochemistry and functional group arrangement make it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as kinase inhibitors and enzyme-targeting agents.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m1/s1 |

InChI Key |

ZFBHHXHSPRMSQS-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)C(=O)O |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available indene.

Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.

Amination: The 2,3-dihydroindene is then subjected to amination using reagents such as ammonia or amines under specific conditions to introduce the amino group at the 1-position.

Industrial Production Methods

Industrial production methods for ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

- Key Differences : The (S)-enantiomer shares the same molecular formula but exhibits opposite stereochemistry at position 1. This enantiomeric distinction can lead to divergent biological activities, such as altered receptor binding or metabolic stability.

- Synthesis : Prepared via hydrolysis of methyl esters under acidic conditions (e.g., HCl in dioxane) .

- Physicochemical Data : LC-MS m/z = 178.0 [M+H]⁺ .

(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

- Positional Isomerism : The carboxylic acid group is at position 1 instead of 3. This structural shift modifies the molecule’s dipole moment and hydrogen-bonding capacity.

- Synthesis : Derived from methyl esters via hydrolysis with aqueous HCl .

Substituted Derivatives

(R)-5-Bromo-1-[(tert-butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid

(R)-2-(Methyl(pyrimidin-5-yl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid

- Functionalization: Incorporation of a pyrimidinyl-methylamino group at position 2 enhances interactions with kinase active sites.

- Synthesis : Achieved via coupling reactions involving sodium hydroxide-mediated ester hydrolysis .

- Biological Relevance : Acts as a Discoidin Domain Receptor 1 (DDR1) inhibitor .

Backbone-Modified Analogs

(2R)-Amino(2,3-dihydro-1H-inden-2-yl)acetic acid

- Structural Variation : Features an acetic acid backbone instead of a directly attached carboxylic acid.

- CAS : 181227-46-3 .

- Implications : Altered stereoelectronic properties may influence metabolic pathways or transport mechanisms.

Data Tables

Table 1: Key Physicochemical and Structural Comparisons

Biological Activity

(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with a unique indene structure that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molar Mass : Approximately 191.23 g/mol

- CAS Number : 1292292-85-3

This compound features an amino group and a carboxylic acid, contributing to its reactivity and biological interactions. The bicyclic indene framework enhances its structural complexity and potential for receptor interaction.

1. Pharmacological Effects

This compound has been studied for its various pharmacological effects:

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Neurological Applications : Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, influencing mood and cognitive functions. Studies indicate that derivatives could be beneficial in treating neurological disorders by modulating receptor activity .

The mechanism by which this compound exerts its effects involves:

- Receptor Interaction : The compound may interact with various biological receptors, similar to neurotransmitters, which could lead to modulation of signaling pathways involved in mood regulation and cognitive functions .

- Enzyme Modulation : Ongoing studies are investigating its role in enzyme inhibition or modulation, particularly in pathways related to inflammation and neuroprotection .

Case Studies

Several studies have highlighted the biological activities of this compound:

- In Vivo Studies : In animal models, this compound has shown promise in reducing inflammation and protecting neuronal cells from damage. For instance, a study demonstrated its efficacy in mitigating symptoms of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .

- In Vitro Assays : Laboratory studies have indicated that this compound can inhibit pro-inflammatory cytokine production in cultured macrophages, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid | 1292292-89-7 | Enantiomer with potentially differing biological activity |

| 2-Aminoindane | 15690-38-5 | Similar bicyclic structure; used in neuropharmacology |

| Indole derivatives | Various | Related structures often involved in medicinal chemistry |

The distinct chiral configuration and functional groups of this compound influence its reactivity and biological interactions compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.